(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC17602416
Molecular Formula: C11H6Cl2N2O
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6Cl2N2O |
|---|---|
| Molecular Weight | 253.08 g/mol |
| IUPAC Name | (2,4-dichloropyrimidin-5-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C11H6Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | GDUVLRJZDWPYGW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CN=C(N=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, while position 5 is bonded to a phenyl group through a ketone linkage. This arrangement confers significant electronic asymmetry, influencing its reactivity and intermolecular interactions. The IUPAC name, (2,4-dichloropyrimidin-5-yl)-phenylmethanone, reflects this substitution pattern.
Spectroscopic and Computational Data
Key identifiers include the canonical SMILES string C1=CC=C(C=C1)C(=O)C2=CN=C(N=C2Cl)Cl and the InChIKey GDUVLRJZDWPYGW-UHFFFAOYSA-N. Computational models predict a planar geometry for the pyrimidine ring, with the phenyl group oriented perpendicularly to minimize steric hindrance. The Standard InChI descriptor (InChI=1S/C11H6Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6H) further elucidates atomic connectivity.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.08 g/mol |
| IUPAC Name | (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CN=C(N=C2Cl)Cl |
| PubChem CID | 15053988 |
Synthesis and Reaction Mechanisms
Alternative Approaches
Recent efforts explore microwave-assisted synthesis and ionic liquid catalysts to enhance yield and reduce reaction time . For instance, erbium trifluoromethanesulfonate has shown promise in catalyzing analogous acylation reactions under mild conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane and dimethyl sulfoxide. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch) and 750–800 cm (C-Cl stretch).
-
NMR: NMR signals at δ 7.5–8.1 ppm (aromatic protons) and δ 8.3–8.5 ppm (pyrimidine protons).
Research Findings and Applications
Role as a Synthetic Intermediate
| Application Area | Description |
|---|---|
| Pharmaceuticals | Kinase inhibitor scaffolds |
| Materials Science | Monomers for poly(aryl ether ketone)s |
| Agrochemistry | Herbicide intermediates |
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